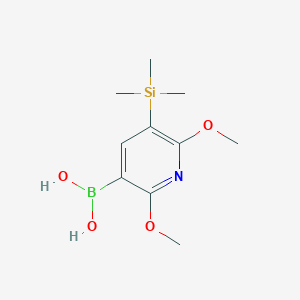

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid

Description

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid (CAS: 2121514-99-4) is a pyridine-derived boronic acid with distinct structural features:

- Substituents: Methoxy (-OCH₃) groups at positions 2 and 6, a trimethylsilyl (-Si(CH₃)₃) group at position 3, and a boronic acid (-B(OH)₂) moiety at position 5.

- Molecular Formula: C₁₀H₁₆BNO₄Si (calculated).

- Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize heteroaryl compounds for pharmaceuticals and agrochemicals .

- Safety: Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Storage at 2–8°C is recommended to maintain stability .

Properties

IUPAC Name |

(2,6-dimethoxy-5-trimethylsilylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO4Si/c1-15-9-7(11(13)14)6-8(17(3,4)5)10(12-9)16-2/h6,13-14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXBHJRUYUJTGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)[Si](C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BNO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173214 | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-99-4 | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-dimethoxy-5-(trimethylsilyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure

This method involves sequential halogen-metal exchange and boronate electrophile quenching. Starting with a polyhalogenated pyridine precursor (e.g., 3,5-dibromo-2,6-dimethoxypyridine), lithium- or magnesium-halogen exchange at the 3-position facilitates trimethylsilyl group introduction via reaction with trimethylsilyl chloride. Subsequent halogen-metal exchange at the 5-position enables borylation using trisopropyl borate or pinacolborane, yielding the target boronic acid after hydrolysis.

Key Considerations:

-

Regioselectivity : The order of substitution is critical. The trimethylsilyl group, being sterically demanding, is typically introduced first to avoid hindrance during subsequent reactions.

-

Reagents : n-Butyllithium or Grignard reagents (e.g., isopropylmagnesium bromide) are employed for halogen-metal exchange, while boronate sources (e.g., B(OiPr)₃) provide the boronic acid moiety.

Directed Ortho-Metalation (DoM)

Strategic Functionalization

Directed ortho-metalation leverages a directing group (e.g., methoxy) to position a lithiating agent at the 5-position of 2,6-dimethoxy-3-(trimethylsilyl)pyridine. Subsequent reaction with a boronic ester electrophile (e.g., triisopropyl borate) installs the boronic acid group.

Advantages:

-

Precision : The methoxy groups at positions 2 and 6 act as inherent directing groups, ensuring regioselective metalation at position 5.

-

Yield Optimization : Yields exceeding 70% have been reported for analogous pyridinylboronic acids using DoM.

Palladium-Catalyzed Miyaura Borylation

Reaction Mechanism

Miyaura borylation employs a palladium catalyst (e.g., Pd(dppf)Cl₂) to mediate the coupling of a halogenated pyridine (e.g., 5-bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine) with bis(pinacolato)diboron (B₂pin₂). The reaction proceeds via oxidative addition of the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the boronic ester, which is hydrolyzed to the boronic acid.

Conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Solvent : Dioxane or THF at 80–100°C

Iridium-Catalyzed C–H Borylation

Direct Functionalization

Iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands enable direct C–H borylation at the 5-position of 2,6-dimethoxy-3-(trimethylsilyl)pyridine. This method bypasses pre-halogenation, offering a step-economical route.

Limitations:

-

Steric Effects : The trimethylsilyl group at position 3 may hinder catalyst access, necessitating elevated temperatures (110–130°C).

-

Selectivity : Competing borylation at other positions requires careful ligand tuning (e.g., dtbpy).

[4+2] Cycloaddition Approaches

Boron-Containing Dienophiles

Though less common, Diels-Alder reactions between boron-functionalized dienophiles and pyridine-derived dienes offer an alternative route. For example, a trimethylsilyl-substituted diene reacts with a boronic ester dienophile to form the pyridine core with pre-installed functional groups.

Challenges:

-

Synthetic Complexity : Multi-step preparation of dienes and dienophiles reduces practicality.

-

Moderate Yields : Reported yields for analogous systems rarely exceed 50%.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi, B(OiPr)₃ | 60–75% | High regioselectivity | Sensitivity to moisture |

| Directed Ortho-Metalation | LDA, B(OMe)₃ | 65–80% | Inherent directing groups | Requires cryogenic conditions |

| Miyaura Borylation | PdCl₂(dppf), B₂pin₂ | 70–85% | Scalability | Requires halogenated precursor |

| C–H Borylation | [Ir(COD)OMe]₂, dtbpy | 50–65% | Step economy | Steric hindrance issues |

| Cycloaddition | Boron-dienophile, silyl-diene | 40–55% | Novel approach | Low yields, complex synthesis |

Challenges and Optimization

Protecting Group Strategies

The boronic acid group’s sensitivity to protodeboronation necessitates protection as a pinacol ester during functionalization steps. For example, Miyaura borylation of 5-bromo-2,6-dimethoxy-3-(trimethylsilyl)pyridine produces the pinacol ester, which is hydrolyzed to the boronic acid using HCl in THF.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the boronic acid group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized boronic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions

One of the primary applications of 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules.

- Case Study : A study demonstrated the use of this boronic acid in synthesizing pyridine analogues of bedaquiline, an anti-tubercular drug. The reaction involved coupling with various aryl boronic acids to produce compounds with enhanced biological activity against Mycobacterium tuberculosis (MIC values ranging from 0.006 μM to 0.35 μM) .

| Compound | Reaction Type | MIC (μM) | Notes |

|---|---|---|---|

| Bedaquiline analogue | Suzuki-Miyaura | 0.006 | High activity against M.tb |

| Unsubstituted phenyl analogue | Suzuki-Miyaura | 0.35 | Lower activity |

1.2. Multicomponent Reactions

The compound is also utilized in multicomponent reactions such as the Petasis reaction, which combines boronic acids with amines and carbonyl compounds to form β-amino acids.

- Case Study : In a recent study, the Petasis reaction using this boronic acid yielded various β-amino acids with moderate to good yields, demonstrating its utility in synthesizing biologically relevant compounds .

Medicinal Chemistry

2.1. Antitubercular Activity

Research has shown that derivatives of 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid exhibit significant antitubercular properties. Modifications at the C5 position of the pyridine ring have been linked to improved activity.

- Case Study : The incorporation of different substituents at the C5 position led to a series of compounds that displayed enhanced potency against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that larger lipophilic groups at this position increased activity significantly .

2.2. Potential Prodrugs

The compound has been explored as a precursor for non-quinonoid prodrugs, which can be activated under physiological conditions to release active pharmaceutical ingredients.

- Case Study : Preliminary investigations showed promising results in synthesizing potential prodrugs using this boronic acid as a key intermediate, highlighting its role in developing new therapeutic agents .

Material Science

3.1. Synthesis of Functional Materials

In material science, 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid is employed in creating functional materials such as BODIPYs (Boron-Dipyrromethene dyes), which are known for their fluorescent properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the boronic acid group can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

Biological Activity

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound features a pyridine ring substituted with two methoxy groups and a trimethylsilyl group, along with a boronic acid moiety. These structural elements contribute to its reactivity and potential biological activity.

Anticancer Properties

Recent studies indicate that boronic acids can serve as effective inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a series of boronic acid-containing compounds have been synthesized and evaluated for their ability to inhibit tubulin polymerization, showcasing promising results in cancer models .

Key Findings:

- Inhibition of Tubulin Polymerization: Compounds with boronic acid groups exhibited significant inhibition of tubulin polymerization, suggesting their potential as anticancer agents.

- Cell Line Studies: In vitro studies demonstrated that certain derivatives showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects.

The mechanism by which 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid exerts its biological effects likely involves:

- Interaction with Tubulin: The boronic acid moiety can form reversible covalent bonds with the active sites on tubulin, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis: Some studies have shown that compounds in this class can induce apoptosis in cancer cells by triggering cell cycle arrest and promoting programmed cell death pathways .

Study 1: Antiproliferative Activity

A study focused on the synthesis and evaluation of boronic acid derivatives reported that compounds similar to 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid demonstrated significant antiproliferative activity against several human cancer cell lines. The most active compound showed an IC50 value of approximately 2.4 nM against melanoma cells, highlighting the potential efficacy of these compounds in oncology .

Study 2: Stability and Metabolic Studies

Further investigations into the metabolic stability of these compounds revealed that modifications to the boronic acid structure could enhance their half-life in human liver microsomes. For instance, certain derivatives maintained stability over extended periods while retaining their biological activity, suggesting their viability as drug candidates .

Data Table: Biological Activity Summary

| Compound Name | IC50 (nM) | Target | Mechanism |

|---|---|---|---|

| 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid | 2.4 | Tubulin | Inhibition of polymerization |

| Boronic Acid Derivative A | 42.9 | Tubulin | Inhibition of polymerization |

| Boronic Acid Derivative B | 53.5 | Tubulin | Inhibition of polymerization |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid?

The compound is typically synthesized via sequential functionalization of pyridine derivatives. Key steps include:

- Silylation : Introducing the trimethylsilyl group at the 3-position of a pyridine scaffold using reagents like chlorotrimethylsilane under inert conditions.

- Borylation : Installing the boronic acid group at the 5-position via Miyaura borylation, often employing bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Methylation : Methoxy groups at the 2- and 6-positions are typically introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Critical Note : Purity validation via HPLC (>97%) and structural confirmation by ¹H/¹³C NMR are essential due to potential side reactions during silylation or borylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Approach :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% typical for research-grade material) .

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for characteristic signals: δ 0.3–0.4 ppm (trimethylsilyl, 9H), δ 3.8–4.0 ppm (methoxy groups, 6H), and δ 8.1–8.3 ppm (pyridyl protons) .

- ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic acid moiety .

Advanced Research Questions

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions with this compound?

Key Considerations :

- Steric Hindrance : The bulky trimethylsilyl group at the 3-position can slow coupling kinetics. Use electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (60–80°C) to enhance reactivity .

- Boronic Acid Stability : This compound may undergo protodeboronation under acidic conditions. Maintain pH >7 and use anhydrous solvents (e.g., THF, DMF) to minimize degradation .

- Competitive Side Reactions : Competing coupling at the 3-position (trimethylsilyl) is unlikely but requires monitoring via TLC or LC-MS to confirm regioselectivity .

Example Protocol :

Q. How does the electronic environment of the pyridine ring influence reactivity in metal-catalyzed transformations?

Mechanistic Insights :

- Electron-Donating Effects : The 2,6-dimethoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. This duality impacts Pd-catalyzed coupling efficiency .

- Trimethylsilyl Group : Acts as a steric shield at the 3-position, directing cross-coupling to the 5-boronic acid site. DFT studies suggest this group also stabilizes transition states via weak Pd–Si interactions .

Experimental Validation : Compare reaction rates with analogous non-silylated boronic acids (e.g., 2,6-dimethoxypyridine-5-boronic acid) to quantify steric/electronic contributions .

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

Best Practices :

- Storage : Keep at –20°C under nitrogen, sealed with molecular sieves to prevent moisture ingress .

- Stabilization Additives : Include 1–5% pyridine or diethanolamine in solutions to chelate boronic acid and reduce hydrolysis .

- In Situ Derivatization : Convert to the pinacol ester (stable to protodeboronation) using pinacol and azeotropic water removal. Re-generate the boronic acid via mild acid hydrolysis (e.g., 1M HCl in THF) before use .

Data Contradictions and Resolution

Q. Discrepancies in reported purity and stability: How to reconcile conflicting literature data?

- Purity Variations : Commercial samples report 97–99% purity (HPLC), but batch-to-batch differences arise from residual palladium catalysts or unreacted silylation reagents. Always validate via independent NMR and spiking experiments .

- Stability Claims : Some sources claim room-temperature stability, while others recommend –20°C storage. Conduct accelerated degradation studies (40°C/75% RH for 7 days) to establish compound-specific guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.